2-(4-methoxyphenyl)-3-methyl-4-(thiophen-2-yl)-4H-chromene
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Overview
Description
2-(4-methoxyphenyl)-3-methyl-4-(thiophen-2-yl)-4H-chromene is a heterocyclic compound that features a chromene core substituted with a methoxyphenyl group, a methyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-methyl-4-(thiophen-2-yl)-4H-chromene typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methyl-4-thiophen-2-yl-4H-chromen-2-one under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-3-methyl-4-(thiophen-2-yl)-4H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-3-methyl-4-(thiophen-2-yl)-4H-chromene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-4-(thiophen-2-yl)-4H-chromene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]
Uniqueness
2-(4-methoxyphenyl)-3-methyl-4-(thiophen-2-yl)-4H-chromene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H18O2S |
---|---|
Molecular Weight |
334.4g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-4-thiophen-2-yl-4H-chromene |
InChI |
InChI=1S/C21H18O2S/c1-14-20(19-8-5-13-24-19)17-6-3-4-7-18(17)23-21(14)15-9-11-16(22-2)12-10-15/h3-13,20H,1-2H3 |
InChI Key |
CNBXPHDKSPFFMR-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C2C1C3=CC=CS3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1C3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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